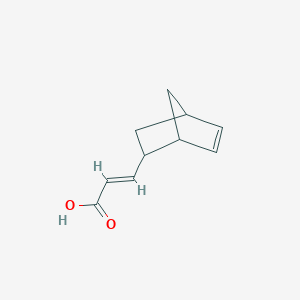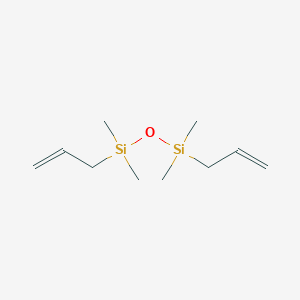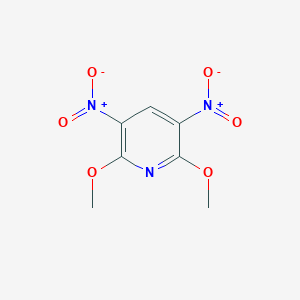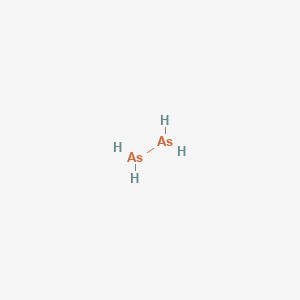
arsanylarsane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: arsanylarsane can be synthesized through the reaction of arsenic trichloride (AsCl₃) with sodium borohydride (NaBH₄) in an aqueous medium. The reaction proceeds via the formation of arsane (AsH₃), which subsequently undergoes condensation to form diarsane. The reaction conditions typically involve maintaining a controlled temperature and pH to optimize yield and purity .
Industrial Production Methods: Industrial production of diarsane is less common due to its limited commercial applications. when required, it can be produced using similar synthetic routes as described above, with additional purification steps to ensure the removal of impurities and by-products .
化学反応の分析
Types of Reactions: arsanylarsane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form arsenic oxides, such as arsenic trioxide (As₂O₃).
Reduction: It can be reduced to form arsane (AsH₃) under specific conditions.
Substitution: this compound can participate in substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products Formed:
Oxidation: Arsenic trioxide (As₂O₃)
Reduction: Arsane (AsH₃)
Substitution: Various substituted arsanes, depending on the reagents used.
科学的研究の応用
arsanylarsane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other arsenic-containing compounds.
Biology: Studied for its potential biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the semiconductor industry for the deposition of arsenic-containing films.
作用機序
The mechanism of action of diarsane involves its interaction with various molecular targets. In biological systems, diarsane can interact with thiol groups in proteins, leading to the formation of arsenic-thiol complexes. This interaction can disrupt protein function and lead to cellular toxicity. The pathways involved include the inhibition of enzyme activity and the induction of oxidative stress .
類似化合物との比較
Arsane (AsH₃): A simpler arsenic hydride with similar chemical properties.
Triarsane (As₃H₅): A higher homolog in the arsane series with different reactivity and stability.
Uniqueness: arsanylarsane is unique due to its intermediate position in the arsane series, exhibiting properties that are distinct from both arsane and triarsane. Its ability to undergo condensation reactions and form various substituted derivatives makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
15942-63-9 |
|---|---|
分子式 |
As2H4 |
分子量 |
153.875 g/mol |
IUPAC名 |
arsanylarsane |
InChI |
InChI=1S/As2H4/c1-2/h1-2H2 |
InChIキー |
YASNYMOWPQKVTK-UHFFFAOYSA-N |
SMILES |
[AsH2][AsH2] |
正規SMILES |
[AsH2][AsH2] |
同義語 |
Diarsine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


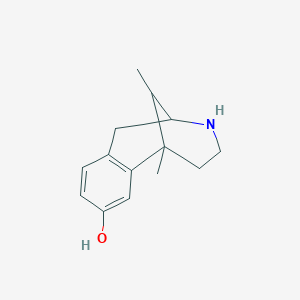
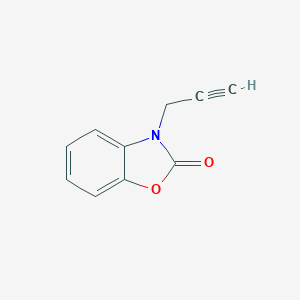
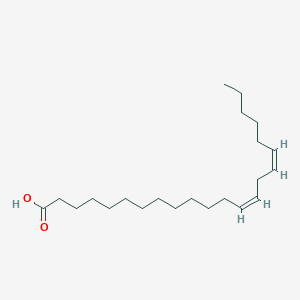
![6-Methylenespiro[4.5]decane](/img/structure/B98373.png)
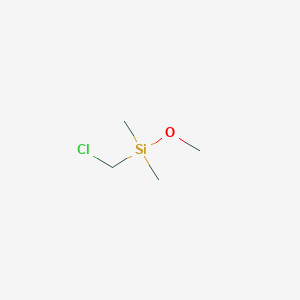
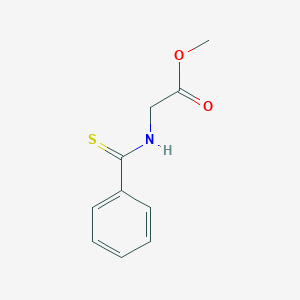
![1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B98377.png)
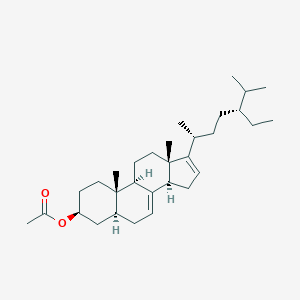
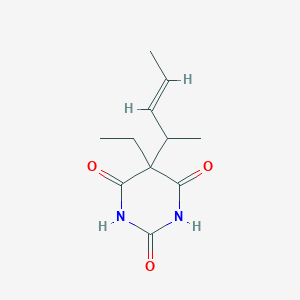
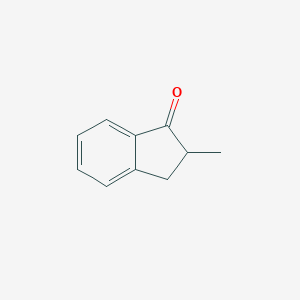
![3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene](/img/structure/B98387.png)
